molecular formula C12H22N2O8 B1248823 O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine

O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine

Cat. No.: B1248823
M. Wt: 322.31 g/mol
InChI Key: KUIFHYPNNRVEKZ-VIJRYAKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine is a glycosylated amino acid derivative. It is a non-proteinogenic amino acid that features an N-acetyl-alpha-D-galactosamine moiety linked via an alpha glycosidic bond to the hydroxyl group of the L-threonine residue. This compound is significant in the study of glycoproteins and glycosylation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine typically involves the enzymatic transfer of an N-acetyl-alpha-D-galactosamine residue from an activated donor molecule, such as UDP-N-acetyl-alpha-D-galactosamine, to the hydroxyl group of L-threonine. This reaction is catalyzed by glycosyltransferases, specifically UDP-N-acetyl-alpha-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches using recombinant glycosyltransferases expressed in microbial systems. These systems can be optimized for high-yield production through fermentation processes.

Chemical Reactions Analysis

Types of Reactions

O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of the threonine residue can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group of the N-acetyl moiety can be reduced to form corresponding alcohols.

    Substitution: The glycosidic bond can be cleaved and substituted with other glycosyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Acidic or enzymatic conditions can facilitate the cleavage and substitution of the glycosidic bond.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new glycosylated derivatives.

Scientific Research Applications

O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine has several applications in scientific research:

    Chemistry: Used as a model compound to study glycosylation reactions and mechanisms.

    Biology: Investigated for its role in protein glycosylation and its impact on protein function and stability.

    Medicine: Studied for its potential role in disease markers and therapeutic targets, particularly in cancer research where glycosylation patterns are altered.

    Industry: Utilized in the development of glycosylated pharmaceuticals and biotechnological applications.

Mechanism of Action

The mechanism of action of O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine involves its incorporation into glycoproteins through enzymatic glycosylation. The N-acetyl-alpha-D-galactosamine moiety interacts with specific molecular targets, influencing protein folding, stability, and function. This glycosylation process is crucial for cell signaling, immune response, and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    O-(N-acetyl-alpha-D-galactosaminyl)-L-serine: Similar in structure but with a serine residue instead of threonine.

    O-(N-acetyl-alpha-D-glucosaminyl)-L-threonine: Contains an N-acetyl-alpha-D-glucosamine moiety instead of N-acetyl-alpha-D-galactosamine.

    O-(N-acetyl-beta-D-galactosaminyl)-L-threonine: Features a beta glycosidic bond instead of an alpha bond.

Uniqueness

O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine is unique due to its specific alpha glycosidic linkage and the presence of the threonine residue, which can influence its biochemical properties and interactions compared to similar compounds.

Properties

Molecular Formula

C12H22N2O8

Molecular Weight

322.31 g/mol

IUPAC Name

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid

InChI

InChI=1S/C12H22N2O8/c1-4(7(13)11(19)20)21-12-8(14-5(2)16)10(18)9(17)6(3-15)22-12/h4,6-10,12,15,17-18H,3,13H2,1-2H3,(H,14,16)(H,19,20)/t4-,6-,7+,8-,9+,10-,12+/m1/s1

InChI Key

KUIFHYPNNRVEKZ-VIJRYAKMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C

Canonical SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)O)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine
Reactant of Route 2
O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine
Reactant of Route 3
O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine
Reactant of Route 4
O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine
Reactant of Route 5
O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine
Reactant of Route 6
O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine

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